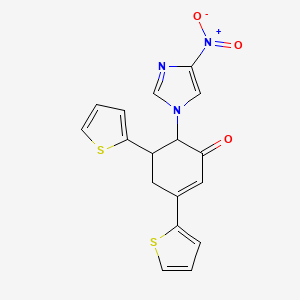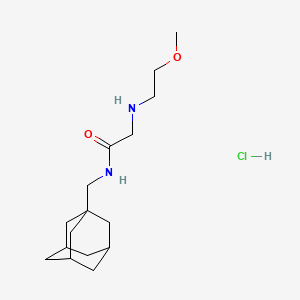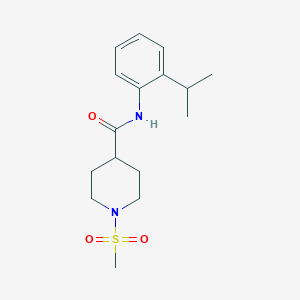![molecular formula C15H5Cl5N2O3 B5227637 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one, also known as NNK, is a potent carcinogen that is commonly found in tobacco smoke. The compound is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer in smokers. NNK has also been shown to be a mutagen, causing DNA damage and increasing the risk of other types of cancer.
Mecanismo De Acción
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one acts as a procarcinogen, meaning that it requires metabolic activation in order to become carcinogenic. Once metabolized, 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one forms DNA adducts that can lead to mutations and the development of cancer. The compound also has other effects on cellular signaling pathways that contribute to its carcinogenic activity.
Biochemical and Physiological Effects:
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one has been shown to have a variety of biochemical and physiological effects, including DNA damage, oxidative stress, and inflammation. The compound has also been linked to the development of other types of cancer, such as pancreatic and bladder cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one is a useful tool for studying the mechanisms of carcinogenesis and for developing new cancer treatments. However, the compound is highly toxic and must be handled with care in the laboratory. Additionally, the carcinogenic effects of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one can make it difficult to use in certain experiments, particularly those involving long-term exposure.
Direcciones Futuras
There are many potential future directions for research involving 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one. One area of interest is the development of new cancer treatments that target the specific mechanisms of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one-induced carcinogenesis. Another area of focus is the identification of biomarkers that can be used to detect 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one exposure and predict cancer risk. Additionally, researchers are exploring the use of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one as a tool for studying the effects of tobacco smoke on human health.
Métodos De Síntesis
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one can be synthesized through a multi-step process involving the reaction of indene with nitrobenzene, followed by chlorination and nitration. The final product is purified through a series of recrystallizations and chromatography steps.
Aplicaciones Científicas De Investigación
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one has been extensively studied in the field of cancer research, particularly in relation to its role in the development of lung cancer. It has been shown to induce tumors in a variety of animal models, including rats, mice, and hamsters. Researchers have also used 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one to study the mechanisms of carcinogenesis and to develop new cancer treatments.
Propiedades
IUPAC Name |
2,4,5,6,7-pentachloro-3-(3-nitroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl5N2O3/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-2-1-3-6(4-5)22(24)25/h1-4,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGGZHKCKKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)

![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)

![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)


![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
